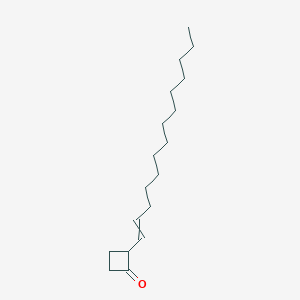
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly referred to as cubeb oil. The compound has a molecular formula of C₁₈H₃₂O and a molecular weight of 264.4 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradec-1-EN-1-YL)cyclobutan-1-one typically involves the cyclization of a suitable precursor. One common method is the reaction of a tetradecenyl halide with a cyclobutanone derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as essential oils. The extraction process typically includes steam distillation followed by purification steps like chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetradecenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutanones with various functional groups.
Applications De Recherche Scientifique
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the fragrance and flavor industry due to its presence in essential oils.
Mécanisme D'action
The mechanism of action of 2-(Tetradec-1-EN-1-YL)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties may result from disrupting the cell membrane integrity of microorganisms.
Comparaison Avec Des Composés Similaires
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one can be compared with other similar compounds, such as:
2-(5Z)-5-Tetradecenylcyclobutanone: Shares a similar structure but may have different stereochemistry.
Cyclobutanone derivatives: Other cyclobutanone derivatives with varying alkyl or alkenyl groups.
The uniqueness of this compound lies in its specific tetradecenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
152245-80-2 |
|---|---|
Formule moléculaire |
C18H32O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-tetradec-1-enylcyclobutan-1-one |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h13-14,17H,2-12,15-16H2,1H3 |
Clé InChI |
KVUVHMVOLOMDME-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC=CC1CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


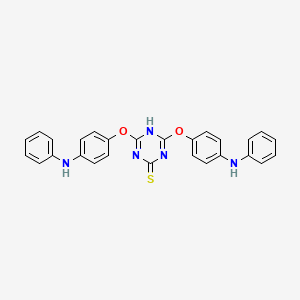
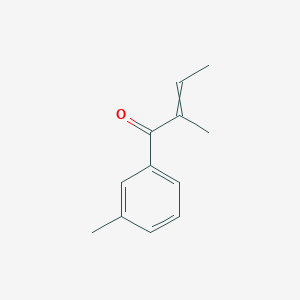
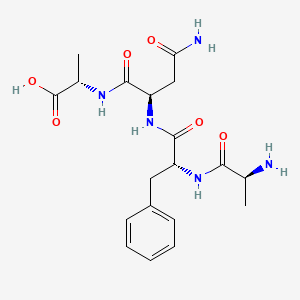
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
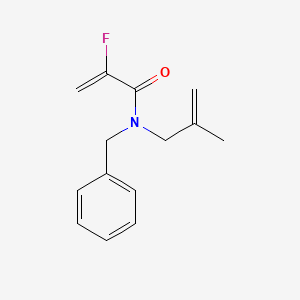
![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
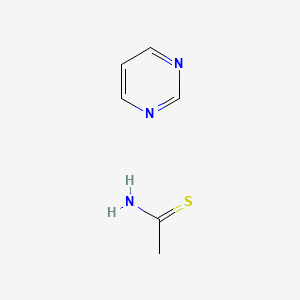
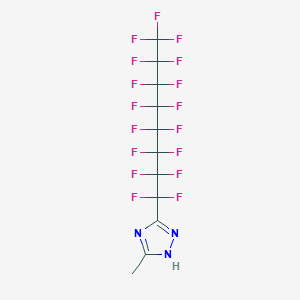
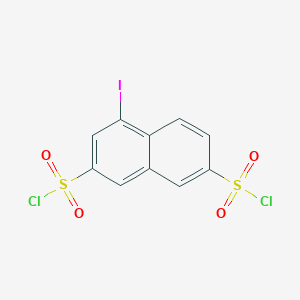
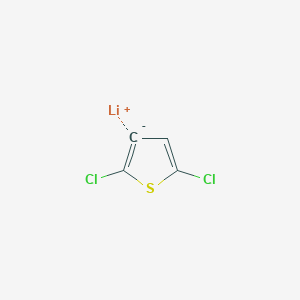
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
